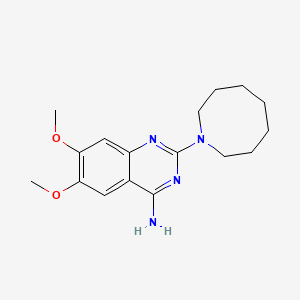
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide, also known as NL-1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NL-1 is a small molecule that belongs to the class of indole-2-carboxamides, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide may exert its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to possess anti-inflammatory and analgesic properties. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has also been shown to inhibit the activity of an enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects, including pain relief and anti-inflammatory effects.
实验室实验的优点和局限性
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, which makes it readily available for research purposes. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has also been shown to possess a wide range of biological activities, which makes it a useful tool for studying various biological processes.
One limitation of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide. One area of research could focus on understanding the mechanism of action of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide in more detail. This could involve the identification of specific proteins that are targeted by N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide and the development of more selective inhibitors.
Another area of research could focus on the development of more soluble forms of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide, which would make it easier to work with in certain experimental settings. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide in vivo, including its efficacy and safety in animal models.
Conclusion:
In conclusion, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is a promising compound with a wide range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and analgesic properties make it a useful tool for studying various biological processes. While there are some limitations to its use in lab experiments, there are several future directions for research that could help to overcome these limitations and further our understanding of the compound's potential therapeutic applications.
合成方法
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 1-methylindole-2-carboxylic acid with 4-chloro-1H-indole in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide. The overall yield of this synthesis method is around 25%.
科学研究应用
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to possess a variety of biological activities, which make it a promising compound for therapeutic applications. One of the most significant applications of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is its potential as an anti-cancer agent. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(1H-indol-4-yl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-16-8-3-2-5-12(16)11-17(21)18(22)20-15-7-4-6-14-13(15)9-10-19-14/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMKMYMXJFKRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[[1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553007.png)
![4-methyl-N-[[1-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553015.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)

![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7553052.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)
![1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7553067.png)
![1-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]-3-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]urea](/img/structure/B7553075.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)